molecular formula C9H9NO2 B151960 1-Methyl-4-(2-nitrovinyl)benzene CAS No. 5153-68-4

1-Methyl-4-(2-nitrovinyl)benzene

Cat. No.: B151960
CAS No.: 5153-68-4
M. Wt: 163.17 g/mol
InChI Key: JSPNBERPFLONRX-VOTSOKGWSA-N
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Description

Preparation Methods

1-Methyl-4-(2-nitrovinyl)benzene can be synthesized through several methods. One common synthetic route involves the condensation of 4-methylbenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction typically proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitrovinyl compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-Methyl-4-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-methyl-4-(2-aminovinyl)benzene, while oxidation of the methyl group yields 4-(2-nitrovinyl)benzoic acid.

Scientific Research Applications

1-Methyl-4-(2-nitrovinyl)benzene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Methyl-4-(2-nitrovinyl)benzene can be compared with other nitrovinylbenzene derivatives, such as:

  • 1-Methyl-2-(2-nitrovinyl)benzene
  • 1-Methyl-3-(2-nitrovinyl)benzene
  • 4-Methyl-2-(2-nitrovinyl)benzene

These compounds share similar chemical properties but differ in the position of the nitrovinyl group on the benzene ring. This positional difference can influence their reactivity and applications. For example, the position of the nitrovinyl group can affect the compound’s ability to undergo electrophilic aromatic substitution reactions .

This compound is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPNBERPFLONRX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879770
Record name 4-METHYL-B-NITROSTYRENE
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URL https://comptox.epa.gov/dashboard/DTXSID20879770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7559-36-6, 5153-68-4
Record name NSC145880
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145880
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHYL-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Methyl-β-nitrostyrene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-methyl-4-(2-nitroethenyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 1-Methyl-4-(2-nitrovinyl)benzene in this specific research on Palladium(II) complexes?

A1: this compound serves as a model substrate to evaluate the catalytic activity of the newly developed Palladium(II) complexes in hydrogenation reactions. [] Specifically, the researchers aimed to assess the complexes' ability to selectively reduce the nitro group in the presence of other potentially reactive groups within the molecule. This helps in understanding the selectivity and efficiency of these complexes for potential applications in organic synthesis.

Q2: Does the research mention any specific advantages of these Palladium(II) complexes in catalyzing the hydrogenation of this compound compared to other catalysts?

A2: While the research focuses on characterizing the Palladium(II) complexes and demonstrating their catalytic activity, it doesn't directly compare their performance to other catalysts for this compound hydrogenation. [] Further studies would be required to determine if these complexes offer advantages in terms of activity, selectivity, or reaction conditions compared to existing catalytic systems.

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